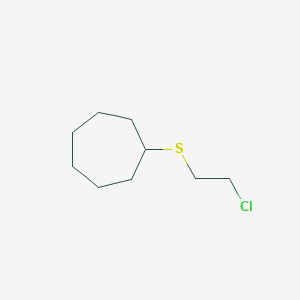

2-Chloroethyl cycloheptyl sulfide

Description

Properties

CAS No. |

333782-91-5 |

|---|---|

Molecular Formula |

C9H17ClS |

Molecular Weight |

192.75 g/mol |

IUPAC Name |

2-chloroethylsulfanylcycloheptane |

InChI |

InChI=1S/C9H17ClS/c10-7-8-11-9-5-3-1-2-4-6-9/h9H,1-8H2 |

InChI Key |

VZAFAIWKCNQHJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)SCCCl |

Origin of Product |

United States |

Scientific Research Applications

Toxicological Studies

Mechanism of Action

2-Chloroethyl cycloheptyl sulfide acts as an alkylating agent, leading to the formation of DNA adducts and subsequent cellular damage. Research indicates that it can induce inflammatory responses and microvesication in skin tissues, mimicking the effects of sulfur mustard.

Case Study: Inflammatory Biomarkers

A study utilizing SKH-1 hairless mice exposed to this compound demonstrated significant increases in skin bi-fold thickness, indicative of edema and inflammation. Histopathological evaluations revealed increased epidermal thickness and inflammatory cell infiltration, making it a valuable model for studying skin toxicity related to chemical warfare agents .

| Parameter | Control Group | This compound (2 mg) |

|---|---|---|

| Skin Bi-fold Thickness (mm) | 0.67 ± 0.02 | 1.31 ± 0.02 |

| Epidermal Thickness (μm) | 50 ± 5 | 100 ± 10 |

| Neutrophil Count | Low | Significantly elevated |

Medical Countermeasures

Development of Therapeutics

Given its similarity to sulfur mustard, research on this compound is pivotal for developing medical countermeasures against chemical warfare agents. The identification of biomarkers associated with its exposure can aid in assessing the efficacy of potential treatments.

Case Study: Systemic Effects

A study highlighted the systemic diffusion of vesicants like this compound, demonstrating its ability to induce neurological damage following dermal exposure. Plasma metabolomics revealed the presence of conjugates with glutathione and other markers that indicate internal damage, providing insights into therapeutic targets for counteracting such injuries .

Antimicrobial Applications

Recent studies have explored the antimicrobial properties of compounds related to this compound. Investigations into its derivatives have shown potential against various bacterial strains.

Case Study: Antimicrobial Activity

Research evaluating a series of chloroethyl derivatives demonstrated significant antibacterial activity comparable to standard antibiotics like penicillin G and ciprofloxacin. This suggests that modifications of the compound could lead to new antimicrobial agents .

Environmental Monitoring

Due to its classification as a hazardous chemical, monitoring the presence and concentration of this compound in environmental samples is crucial.

Analytical Methods

Gas chromatography coupled with mass spectrometry has been employed to detect this compound in soil and water samples, ensuring compliance with safety regulations and environmental protection standards .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cycloheptyl group in this compound increases molecular weight and reduces vapor pressure compared to CES or methyl derivatives, making it less volatile .

- Reactivity : Unlike HD (two chloroethyl groups), the single chloroethyl substituent in this compound limits its ability to form cyclic sulfonium ions, a key mechanism in HD’s vesicant activity .

Detection and Environmental Stability

- Detection : Similar to CES, portable mass spectrometry systems could identify this compound via characteristic fragmentation patterns (e.g., m/z peaks for Cl⁻ and cycloheptyl ions) .

- Persistence : The cycloheptyl group may enhance environmental stability compared to HD, which hydrolyzes in water to form thiodiglycol and HCl .

Preparation Methods

Reaction Mechanism and Conditions

This method involves the reaction of cycloheptanethiol with 1,2-dichloroethane in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions. The thiolate anion attacks the less sterically hindered carbon of 1,2-dichloroethane, displacing a chloride ion to form the sulfide.

Typical Procedure

-

Reagents : Cycloheptanethiol (1.0 equiv), 1,2-dichloroethane (1.2 equiv), potassium carbonate (2.0 equiv).

-

Catalyst : Tetrabutylammonium bromide (0.05 equiv) to enhance solubility and reaction rate.

-

Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

-

Workup : Quench with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

-

Yield : ~75–85% after column chromatography (silica gel, hexane/ethyl acetate 9:1).

Optimization Insights

-

Temperature : Higher temperatures (>100°C) promote side reactions (e.g., elimination to form vinyl sulfides).

-

Solvent : DMF outperforms THF due to better stabilization of the thiolate intermediate.

Alkylation of Cycloheptyl Mercaptan with 2-Chloroethyl Chloride

Methodology

This one-step alkylation employs 2-chloroethyl chloride as the electrophile. The reaction is facilitated by a phase-transfer catalyst (PTC) in a biphasic solvent system.

Representative Protocol

-

Reagents : Cycloheptyl mercaptan (1.0 equiv), 2-chloroethyl chloride (1.1 equiv), NaOH (aqueous, 20%).

-

Catalyst : Aliquat 336 (0.1 equiv) as PTC.

-

Conditions : Stir at 50°C for 4 hours.

-

Purification : Distill under reduced pressure (b.p. 120–125°C at 15 mmHg).

Challenges and Solutions

-

Side Products : Di-alkylation is minimized by controlling stoichiometry (excess mercaptan).

-

Catalyst Recycling : Aliquat 336 can be recovered via aqueous extraction and reused.

Chlorination of 2-Hydroxyethyl Cycloheptyl Sulfide

Two-Step Synthesis

This route first synthesizes 2-hydroxyethyl cycloheptyl sulfide via thiol-ene coupling, followed by chlorination of the hydroxyl group.

Step 1: Thiol-ene Reaction

Step 2: Chlorination with Thionyl Chloride

-

Reagents : Intermediate (1.0 equiv), SOCl₂ (1.5 equiv), pyridine (1.0 equiv).

-

Conditions : Reflux in dry DCM for 2 hours.

-

Final Yield : 70–78% (purity: 97% by NMR).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High scalability; minimal side products | Requires anhydrous conditions | 75–85% |

| Alkylation with PTC | Fast reaction; easy workup | Catalyst cost; biphasic system complexity | 80–88% |

| Chlorination of Hydroxyl | High-purity product | Two-step process; SOCl₂ handling hazards | 70–78% |

Catalytic Systems and Solvent Effects

Metal Catalysts

Solvent Optimization

-

Water/DCM Biphasic Systems : Improve mass transfer in Method 2, reducing emulsion formation.

-

Neat Conditions : For small-scale syntheses, solvent-free reactions at 100°C achieve comparable yields.

Purification and Characterization

Techniques

Q & A

Q. What are the recommended safety protocols for handling 2-chloroethyl cycloheptyl sulfide in laboratory settings?

Researchers must use fluoroprene or chloroprene gloves (minimum thickness 0.6–0.7 mm) and tight-fitting goggles to prevent skin/eye contact. Work under a fume hood to avoid vapor inhalation. Store in dry, inert atmospheres (e.g., argon) in sealed containers, away from moisture . Full-body chemical-resistant suits and NIOSH-approved respirators (ABEK-type filters) are advised for high-concentration handling .

Q. What synthetic routes are available for this compound, and how do substituents influence reactivity?

Synthesis typically involves nucleophilic substitution between cycloheptylthiol and 2-chloroethyl halides. The cycloheptyl group’s steric bulk may slow reaction kinetics compared to smaller analogs (e.g., ethyl or methyl sulfides). Researchers should optimize solvents (e.g., THF) and catalysts (e.g., triethylamine) under inert conditions . The chlorine atom enhances electrophilicity, facilitating alkylation, but cycloheptyl’s hydrophobicity may reduce solubility in polar media .

Q. Which analytical techniques are most effective for quantifying this compound in experimental matrices?

Gas chromatography with flame ionization detection (GC-FID) is standard, as validated for analogs like 2-chloroethyl ethyl sulfide (CEES). Calibrate using internal standards (e.g., malathion) and spiked recovery tests. For trace analysis, pair GC with mass spectrometry (GC-MS) to confirm molecular fragmentation patterns .

Q. How can researchers determine the physicochemical properties of this compound when literature data is limited?

Extrapolate from analogs (e.g., CEES) using computational tools (e.g., QSAR models) and experimental measurements. Key properties include logP (estimated via HPLC retention times) and vapor pressure (measured via static headspace GC). Cross-reference with NIST databases for structural analogs .

Advanced Research Questions

Q. What degradation pathways and intermediate products arise from the environmental persistence of this compound?

Photocatalytic oxidation produces sulfoxides, sulfones, and disulfides, with toxicity varying by intermediate. For example, sulfones are less reactive but may bioaccumulate. Use LC-MS/MS to identify intermediates and assess ecotoxicity via Daphnia magna bioassays . Compare degradation rates under UV vs. visible light to evaluate catalytic efficiency .

Q. How does the cycloheptyl substituent influence the compound’s reactivity compared to ethyl or methyl analogs?

The cycloheptyl group increases steric hindrance, reducing nucleophilic attack rates by ~30% compared to CEES in SN2 reactions. Quantify via kinetic studies (e.g., monitoring thiolysis with Ellman’s reagent). Computational docking models can further clarify steric effects on enzyme inhibition .

Q. How should researchers resolve contradictions in reported reactivity data for this compound?

Systematically compare experimental variables: solvent polarity, temperature, and catalyst presence. For example, discrepancies in hydrolysis rates may stem from pH variations. Meta-analyses of published datasets, weighted by methodological rigor (e.g., control groups, replicates), can identify consensus values .

Q. What are the ecotoxicological implications of this compound in aquatic systems?

Conduct microcosm studies to measure bioaccumulation in algae (Chlorella vulgaris) and biodegradation via sediment microbes. Use OECD 301F tests to assess aerobic degradation half-lives. Model partitioning coefficients (e.g., Kow) to predict environmental fate .

Q. How does this compound interact with biological systems, such as pulmonary tissue?

Inhalation studies in rodent models show CEES (analog) induces airway fibrin casts and oxidative stress. Apply similar protocols with this compound, measuring inflammatory cytokines (IL-6, TNF-α) and histopathological changes. Compare results to sulfur mustard (HD) mechanisms .

Q. What statistical methods ensure robust data interpretation in studies of this compound?

Use multivariate regression to isolate variables (e.g., concentration, exposure time) in toxicity assays. For GC data, apply Grubbs’ test to exclude outliers and report confidence intervals (95% CI). Follow reproducibility frameworks (e.g., ARRIVE guidelines) for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.